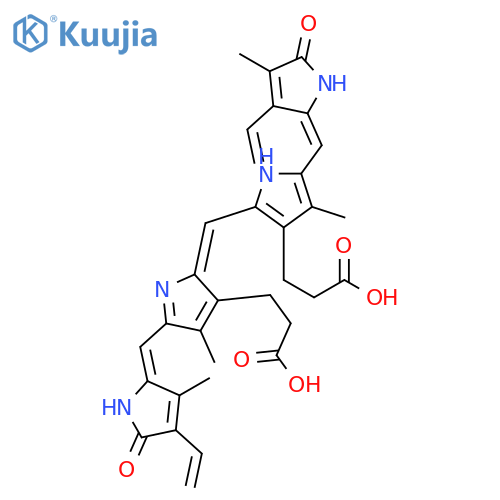Cas no 114-25-0 (Biliverdine (Technical Grade))

Biliverdine (Technical Grade) structure
商品名:Biliverdine (Technical Grade)
Biliverdine (Technical Grade) 化学的及び物理的性質
名前と識別子
-
- 21H-Biline-8,12-dipropanoicacid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-
- 21H-Biline-8,12-dipropanoicacid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,...
- biliverdin
- Biliverdine
- BILIVERDINE,DARK GREEN CRYSTALLINE SOLID
- 3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetrametyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid
- BILIVERDINEDIHYDROCHLORIDE
- Dehydrobilirubin
- ocyan
- Uteroverdine
- Protobiliverdin IXa
- 3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid
- 3-[2-[(E)-[(5E)-3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-pyrrol-2-yl)methylidene]-4-methyl-pyrrol-2-ylidene]methyl]-5-[(E)-(3-ethenyl-4-methyl-5-oxo-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
- DB02073
- CS-0226051
- 114-25-0
- Oocyan
- NSC-62793
- Biliverdine Ix Alpha
- EINECS 204-042-2
- SCHEMBL20503445
- C00500
- 3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
- 21H-Biline-8,12-dipropanoic acid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-
- BILIVERDINE [MI]
- Biliverdin IX
- 1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-3,18-divinylbiline-8,12-dipropionic acid
- HY-135005A
- 8,12-bis(2-carboxyethyl)-2,7,13,17-tetramethyl-3,18-divinylbilin-1(19)(21H,24H)-dione
- NSC 62793
- SCHEMBL24582034
- CHEBI:188102
- Biline-8,12-dipropionic acid, 1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-3,18-divinyl-
- 1,3,6,7-Tetramethyl-4,5-dicarboxyethyl-2,8-divinylbilenone
- Biliverdin IX alpha
- Protobiliverdin IX
- SCHEMBL51428
- CHEMBL455477
- Biliverdin IXalpha; Biliverdine (VAN)
- 55482-27-4
- Biliverdine dihydrochloride
- UNII-O9MIA842K9
- CHEBI:17033
- O9MIA842K9
- 4,5-DI(2-CARBOXYETHYL)-1,3,6,7-TETRAMETHYL-2,8-DIVINYLBILATRIENE
- RCNSAJSGRJSBKK-NSQVQWHSSA-N
- G91191
- Biliverdine (Technical Grade)
-
- インチ: InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,35H,1-2,9-12H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13+,27-14+,28-15+
- InChIKey: QBUVFDKTZJNUPP-MSGWKZGBSA-N
- ほほえんだ: C(C1/C(=C\C2NC(/C=C3/N=C(C=C4NC(=O)C(C=C)=C4C)C(C)=C/3CCC(O)=O)=C(CCC(O)=O)C=2C)/NC(=O)C=1C)=C |t:11|
計算された属性
- せいみつぶんしりょう: 582.24800
- どういたいしつりょう: 582.248
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 43
- 回転可能化学結合数: 11
- 複雑さ: 1530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 161A^2
じっけんとくせい
- 密度みつど: 1.2293 (rough estimate)
- ゆうかいてん: >2000C (dec)
- ふってん: 640.55°C (rough estimate)
- フラッシュポイント: °C
- 屈折率: 1.6000 (estimate)
- ようかいど: DMSO (Slightly), Methanol (Slightly)
- PSA: 160.95000
- LogP: 4.89970
Biliverdine (Technical Grade) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B386400-100mg |
Biliverdine (Technical Grade) |
114-25-0 | 100mg |
$ 391.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | Y1247948-25mg |
3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid |
114-25-0 | 70% | 25mg |
$340 | 2023-09-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-207357-10 mg |
Biliverdine, |
114-25-0 | 10mg |
¥2,482.00 | 2023-07-11 | ||
| A2B Chem LLC | AB50540-5mg |
3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid |
114-25-0 | ≥70% | 5mg |
$46.00 | 2024-04-20 | |
| A2B Chem LLC | AB50540-10mg |
3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid |
114-25-0 | ≥70% | 10mg |
$83.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-207357-10mg |
Biliverdine, |
114-25-0 | 10mg |
¥2482.00 | 2023-09-05 | ||
| Aaron | AR003908-5mg |
3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid |
114-25-0 | 70% | 5mg |
$159.00 | 2023-12-16 | |
| 1PlusChem | 1P0038RW-10mg |
3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid |
114-25-0 | ≥70% | 10mg |
$136.00 | 2023-12-26 | |
| 1PlusChem | 1P0038RW-25mg |
3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid |
114-25-0 | ≥70% | 25mg |
$256.00 | 2023-12-26 | |
| 1PlusChem | 1P0038RW-5mg |
3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid |
114-25-0 | ≥70% | 5mg |
$92.00 | 2023-12-26 |
Biliverdine (Technical Grade) 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
114-25-0 (Biliverdine (Technical Grade)) 関連製品
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
